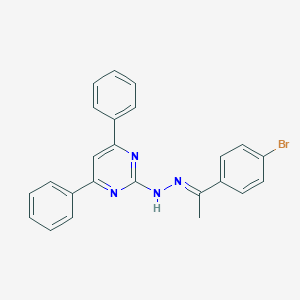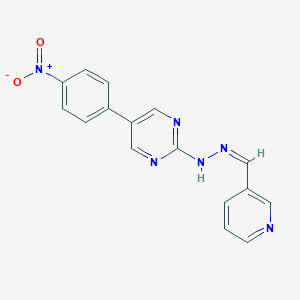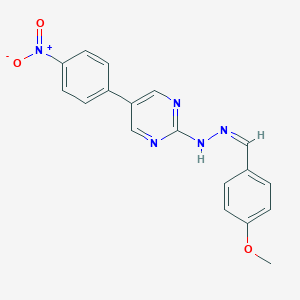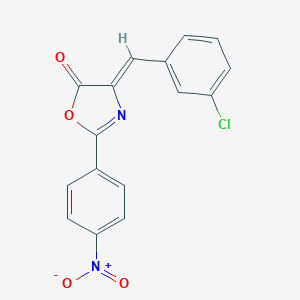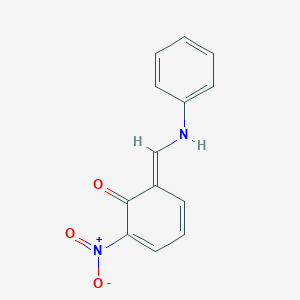
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one, also known as ANMC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. ANMC belongs to the class of organic compounds known as nitrophenols and is synthesized through a multistep process. In
Mecanismo De Acción
The mechanism of action of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been shown to increase the activity of superoxide dismutase (SOD) and catalase, two enzymes involved in the detoxification of ROS. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, as well as to inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as SOD and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one is its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one. One direction is the further investigation of its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is the investigation of its mechanism of action, as well as the identification of potential targets for this compound. Additionally, the development of more efficient synthesis methods for this compound could lead to increased availability and further research into its potential therapeutic applications. Finally, the investigation of the pharmacokinetics and toxicity of this compound could provide valuable information for its potential use in humans.
Métodos De Síntesis
The synthesis of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one involves a multistep process. First, 2-nitrocyclohexanone is reacted with aniline in the presence of a base to form 2-anilinomethylidene-2-nitrocyclohexanone. This intermediate is then treated with a strong acid to form this compound. The yield of this compound is approximately 50%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
Propiedades
Fórmula molecular |
C13H10N2O3 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H10N2O3/c16-13-10(5-4-8-12(13)15(17)18)9-14-11-6-2-1-3-7-11/h1-9,14H/b10-9+ |
Clave InChI |
LYUBHXMDVPAFLX-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/C=C/2\C=CC=C(C2=O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)NC=C2C=CC=C(C2=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)NC=C2C=CC=C(C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)


![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
